3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea
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Overview
Description
N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea is a synthetic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea typically involves the reaction of (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with an alkoxyamine. This reaction is carried out under specific conditions, often involving the use of ethanolic sodium hydroxide solution to facilitate cyclization to the corresponding 5-amino-4-cyanoimidazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea can be compared with similar compounds such as:
N-(2-amino-1,2-dicyanovinyl)formamide: This compound shares a similar core structure but differs in its functional groups.
2-amino-4-(4-chlorophenyl)-1,3-thiazole: Another compound with a related structure, known for its antimicrobial activity.
The uniqueness of N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)16-11(18)17-10(6-14)9(15)5-13/h1-4H,15H2,(H2,16,17,18)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUPPGJOKIIZBR-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=C(C#N)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)N/C(=C(/C#N)\N)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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